(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid

Description

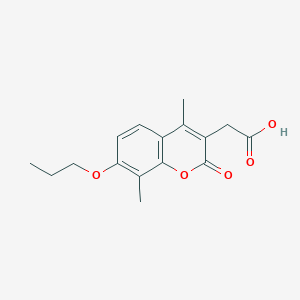

(4,8-Dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid is a coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with:

- Methyl groups at positions 4 and 6.

- A propoxy group (-OCH2CH2CH3) at position 7.

- An acetic acid moiety (-CH2COOH) at position 2.

Coumarins are widely studied for their diverse biological activities (e.g., anticoagulant, anti-inflammatory) and photophysical properties.

Properties

IUPAC Name |

2-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-7-20-13-6-5-11-9(2)12(8-14(17)18)16(19)21-15(11)10(13)3/h5-6H,4,7-8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINURALAQUCABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives and β-ketoesters, under acidic or basic conditions.

Introduction of Substituents: The dimethyl and propoxy groups are introduced through alkylation reactions. For example, methylation can be achieved using methyl iodide and a base, while propoxylation can be carried out using propyl bromide and a base.

Acetylation: The acetic acid group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of coumarin compounds, including (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid, exhibit promising anticancer properties. For instance, related compounds have shown potent cytotoxic activity against various cancer cell lines. One study reported that certain benzylidene coumarin derivatives displayed significant inhibitory effects on prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines, with IC50 values as low as 3.56 µM for some derivatives .

Derivative Variations

Derivatives such as methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate have been synthesized to explore variations in biological activity and solubility profiles . These derivatives can be tailored for specific applications in drug development.

Cytotoxicity Studies

A comprehensive study evaluated several derivatives of (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid against different cancer cell lines. The findings indicated that modifications at specific positions on the coumarin ring significantly influenced cytotoxicity levels. For instance, compounds with electron-withdrawing groups displayed enhanced potency compared to their counterparts .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of these compounds. Preliminary results suggest that certain derivatives exhibit favorable absorption and distribution characteristics, making them suitable candidates for further clinical development.

Mechanism of Action

The mechanism of action of (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other coumarin-acetic acid derivatives, differing primarily in substituents at position 7. Below is a comparative analysis based on available chemical data from the provided evidence (Table 1) and hypothesized structure-property relationships.

Table 1: Structural Comparison of Coumarin-Acetic Acid Derivatives

Impact of Substituent Variations

Propoxy vs. Tetrazolylmethoxy

- This contrasts with the non-coordinating propoxy group in the target compound.

- The tetrazole’s acidity (pKa ~4–5) could enhance solubility in basic environments compared to the neutral propoxy group.

Propoxy vs. Methallyloxy

- The methallyloxy group in 887833-29-6 adds steric bulk and unsaturated bonds, which may influence reactivity (e.g., susceptibility to oxidation or polymerization) . The saturated propoxy chain in the target compound likely offers greater stability.

Propoxy vs. Hexyloxy

Propoxy vs. Hydroxyl

- The hydroxyl group in 500203-88-3 enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents . However, hydroxylated coumarins are prone to oxidation, whereas the propoxy group provides oxidative stability.

Biological Activity

(4,8-Dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid is a coumarin derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chromene core with specific substitutions, suggests a variety of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C16H18O5

- Molecular Weight : 302.31 g/mol

- CAS Number : 1748663

The biological activity of (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research indicates that the compound can induce apoptosis in various cancer cell lines.

Antioxidant and Anti-inflammatory Activity

A study demonstrated that (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid effectively scavenges free radicals and reduces lipid peroxidation in vitro. The compound was found to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Cytotoxicity Studies

In a cytotoxicity assay against prostate cancer PC-3 cells, the compound showed an IC50 value of 10.22 µM, suggesting moderate cytotoxic effects. This activity was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 10.22 | Induction of apoptosis |

| MDA-MB-231 | 8.5 | Apoptosis and cell cycle arrest |

Case Studies

- Case Study on Prostate Cancer : A recent study explored the effects of (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetic acid on PC-3 cells. Results indicated significant downregulation of AKT and m-TOR signaling pathways after treatment, which are crucial for cancer cell proliferation .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound against hydrogen peroxide-induced damage in neuronal cell lines. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability .

Q & A

Q. What strategies identify synergistic effects with other therapeutic agents?

- Methodological Answer :

- Combinatorial Screening : Use checkerboard assays (e.g., with NSAIDs) to calculate fractional inhibitory concentration (FIC) indices.

- Mechanistic Studies : RNA-seq profiling post-treatment identifies upregulated pathways (e.g., Nrf2 for antioxidant synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.